3-n-boc-amino-1-[2-amino-1-(3-amino-phenyl)-ethyl]-pyrrolidine
Description
This compound features a pyrrolidine core substituted with a tert-butoxycarbonyl (Boc)-protected amine at position 3 and a 2-amino-1-(3-amino-phenyl)-ethyl side chain. Its structural complexity suggests applications as an intermediate in pharmaceuticals, particularly for drugs targeting neurological or oncological pathways .
Properties
IUPAC Name |
tert-butyl N-[1-[2-amino-1-(3-aminophenyl)ethyl]pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O2/c1-17(2,3)23-16(22)20-14-7-8-21(11-14)15(10-18)12-5-4-6-13(19)9-12/h4-6,9,14-15H,7-8,10-11,18-19H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCOMNOCPUUCFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C(CN)C2=CC(=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661454 | |
| Record name | tert-Butyl {1-[2-amino-1-(3-aminophenyl)ethyl]pyrrolidin-3-yl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886365-13-5 | |
| Record name | Carbamic acid, [1-[2-amino-1-(3-aminophenyl)ethyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886365-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl {1-[2-amino-1-(3-aminophenyl)ethyl]pyrrolidin-3-yl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-n-boc-amino-1-[2-amino-1-(3-amino-phenyl)-ethyl]-pyrrolidine typically involves multiple steps. One common method includes the protection of the amino groups using Boc anhydride, followed by the formation of the pyrrolidine ring through cyclization reactions. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like trifluoroacetic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization of reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-n-boc-amino-1-[2-amino-1-(3-amino-phenyl)-ethyl]-pyrrolidine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Acidic conditions using trifluoroacetic acid or basic conditions using sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various protected and deprotected amines, nitro derivatives, and secondary amines .
Scientific Research Applications
Medicinal Chemistry
Drug Development
The compound's structure, featuring a pyrrolidine ring and amino groups, positions it as a candidate for developing new therapeutic agents. Research indicates that derivatives of this compound can exhibit significant biological activities, including:
- Anticancer Activity : Studies have shown that compounds with similar structures can inhibit the growth of cancer cells. The presence of amino groups may enhance interactions with biological targets involved in cell proliferation and survival pathways .
- Neuroprotective Effects : Research into related compounds suggests that they may have neuroprotective properties, potentially useful in treating neurodegenerative diseases .
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its efficacy. SAR studies have demonstrated that modifications to the amino groups or the pyrrolidine ring can significantly affect pharmacological properties, such as potency and selectivity .
Table 1: Summary of SAR Findings for Similar Compounds
Biological Studies
Mechanism of Action
Research indicates that compounds similar to this compound may act through multiple mechanisms:
- Receptor Modulation : These compounds have been found to interact with various receptors, potentially modulating signaling pathways involved in disease processes .
- Enzyme Inhibition : Some studies suggest that these compounds can inhibit specific enzymes that are critical in metabolic pathways, thereby influencing overall cellular function .
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of a series of pyrrolidine derivatives, including those structurally related to this compound. Results indicated substantial cytotoxic effects against breast cancer cell lines, with IC50 values suggesting potential for further development as anticancer agents .
Case Study 2: Neuroprotection
In a neuroprotective study, derivatives of this compound were tested for their ability to protect neuronal cells from oxidative stress. The results showed significant protective effects, which were attributed to the modulation of oxidative stress-related pathways .
Mechanism of Action
The mechanism of action of 3-n-boc-amino-1-[2-amino-1-(3-amino-phenyl)-ethyl]-pyrrolidine involves its interaction with various molecular targets. The Boc group protects the amino functionalities, allowing selective reactions at other sites. The compound can act as a nucleophile in substitution reactions and as a ligand in coordination chemistry .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The table below compares the target compound with structurally related pyrrolidine derivatives:
Functional and Pharmacological Implications
- Boc Protection vs. Carboxylic Acid : The Boc group in the target compound improves stability and lipophilicity compared to carboxylic acid derivatives (e.g., compounds in and ), which are more polar and acidic .
- Substituent Position on Phenyl Ring: The meta-amino substitution in the target compound may create distinct electronic and steric effects compared to para-substituted analogs (e.g., ). Para-substituted derivatives could exhibit better binding to flat aromatic pockets in biological targets .
- Biological Activity: While direct data on the target compound’s bioactivity is unavailable, structurally related pyrrolidine derivatives (e.g., spiroisoxazolines in ) show anticancer and neuroprotective properties. The target’s multiple amino groups may facilitate interactions with enzymes or receptors involved in these pathways .
Biological Activity
3-n-Boc-amino-1-[2-amino-1-(3-amino-phenyl)-ethyl]-pyrrolidine, a compound with the molecular formula C23H31N3O3 and a molecular weight of 397.51 g/mol, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 886365-03-3
- Molecular Formula : C23H31N3O3
- Molecular Weight : 397.51 g/mol
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, primarily focusing on its role as a kinase inhibitor and its potential in cancer therapy.
Anticancer Activity
A study highlighted the compound's efficacy as an antiproliferative agent against various cancer cell lines. The compound was shown to significantly inhibit cell proliferation in HeLa cells with a GI50 value of approximately 0.022 µM, suggesting high potency compared to traditional chemotherapeutics .
The mechanism underlying the anticancer activity appears to involve the inhibition of tubulin polymerization. Molecular modeling studies suggest that the compound binds to the colchicine site of β-tubulin, disrupting microtubule dynamics essential for mitosis . This disruption leads to mitotic delay and subsequent apoptosis in cancer cells.
Table 1: Summary of Biological Activities
Detailed Research Findings
- In Vitro Studies : The compound was tested on multiple human colon cancer lines, demonstrating exceptional potency with minimal effects on normal cells, indicating a favorable therapeutic index .
- In Vivo Studies : In animal models, administration of the compound at low doses resulted in significant tumor size reduction without adverse side effects, showcasing its potential for clinical application .
- Structure-Activity Relationship (SAR) : Investigations into structural modifications revealed that certain alkyl substitutions enhance biological activity, providing insights for further drug development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
